D-Glutamic acid, N-(4-aminobenzoyl)-

Overview

Description

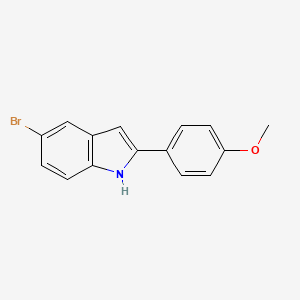

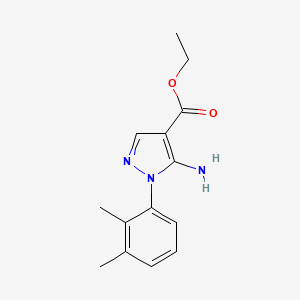

“D-Glutamic acid, N-(4-aminobenzoyl)-”, also known as ABG, is an oxidation product and a metabolite of tetrahydrofolate . It is used as a strong UV absorbing tag for the derivatization of oligosaccharides to enhance their detection in analytical methods such as capillary zone electrophoresis .

Synthesis Analysis

These compounds are developed by facile and microwave-assisted synthesis via nucleophilic substitution reaction .Molecular Structure Analysis

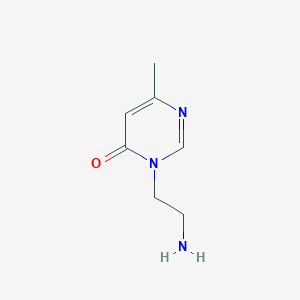

The molecular formula of “D-Glutamic acid, N-(4-aminobenzoyl)-” is C12H14N2O5 . The molecular weight is 266.25 g/mol .Chemical Reactions Analysis

The RMSD plots for the compound were analyzed and showed that 1J3I-WRA609 and 1J3I-Df3 had almost similar deviations within the simulation period .Physical And Chemical Properties Analysis

“D-Glutamic acid, N-(4-aminobenzoyl)-” has a molecular weight of 266.25 g/mol, a hydrogen bond donor count of 4, a hydrogen bond acceptor count of 6, and a rotatable bond count of 6 . Its exact mass is 266.09027155 g/mol and its monoisotopic mass is 266.09027155 g/mol .Scientific Research Applications

Neurological Applications

D-Glutamic acid, N-(4-aminobenzoyl)-, commonly known as glutamic acid, plays a significant role in the central nervous system (CNS) as a major excitatory neurotransmitter. Research has explored the use of glutamic acid and its receptor antagonists, particularly those acting at the AMPA type of glutamate receptors, for potential therapeutic interventions in neurodegenerative diseases such as cerebral ischemia, epilepsy, amyotrophic lateral sclerosis, Parkinson's, and Alzheimer's disease. These antagonists have shown promise in animal models of neurological diseases, and compounds with improved pharmacokinetic properties and fewer adverse effects are currently undergoing clinical evaluation, particularly as neuroprotectants in neurodegenerative diseases (Catarzi, Colotta, & Varano, 2007) here.

Metabolic and Biochemical Studies

Studies on brain l-glutamate decarboxylase have revealed its sensitivity to various reagents and inhibitors, providing insights into the enzyme's active sites and its potential role in neurological conditions. Inhibition studies have highlighted the enzyme's sensitivity to sulfhydryl reagents and its competitive inhibition by carboxylic acids with a net negative charge, suggesting the presence of aldehyde, sulfhydryl, and positively charged groups near the active site. This knowledge contributes to our understanding of the enzyme's function and regulation, as well as its potential role in regulating steady-state levels of neurotransmitters (Wu & Roberts, 1974) here.

Chemical and Microbial Synthesis

Research has explored the microbial synthesis of aromatic compounds using Corynebacterium glutamicum, showcasing its potential as a platform for the production of hydroxybenzoic acids and other aromatic compounds. By manipulating the microbial metabolism and abolishing its natural catabolic network for aromatic compounds, scientists have been able to turn C. glutamicum into a versatile microbial platform for the production of these industrially relevant compounds (Kallscheuer & Marienhagen, 2018; Kitade et al., 2018; Kogure & Inui, 2018) here, here, and here.

Mechanism of Action

Target of Action

The primary target of D-Glutamic acid, N-(4-aminobenzoyl)- is the Pf-DHFR-TS protein . This protein plays a crucial role in the life cycle of the malaria-causing parasite, Plasmodium falciparum .

Mode of Action

D-Glutamic acid, N-(4-aminobenzoyl)- interacts with its target through hydrogen bonding . It forms bonds with specific amino acids like Arg122, Ser120 within the Pf-DHFR-TS protein . This interaction inhibits the function of the protein, thereby affecting the survival and replication of the parasite .

Biochemical Pathways

The compound affects the biochemical pathway involving the Pf-DHFR-TS protein. This protein is essential for the synthesis of nucleotides in the parasite. By inhibiting this protein, D-Glutamic acid, N-(4-aminobenzoyl)- disrupts nucleotide synthesis, which is crucial for DNA replication and cell division .

Pharmacokinetics

It’s known that the compound can be metabolized by bacterial p-aminobenzoate auxotrophs possessing the enzyme p-aminobenzoyl-glutamate hydrolase .

Result of Action

The molecular and cellular effects of D-Glutamic acid, N-(4-aminobenzoyl)-'s action result in the inhibition of the Pf-DHFR-TS protein. This inhibition disrupts the life cycle of the malaria-causing parasite, Plasmodium falciparum, by affecting nucleotide synthesis and, consequently, DNA replication and cell division .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

D-Glutamic acid, N-(4-aminobenzoyl)- has been found to interact with various enzymes and proteins. For instance, it has been studied as an inhibitor of Pf-DHFR, an enzyme involved in the life cycle of the malaria parasite . The nature of these interactions involves the binding of D-Glutamic acid, N-(4-aminobenzoyl)- to the active site of the enzyme, thereby inhibiting its function .

Cellular Effects

The effects of D-Glutamic acid, N-(4-aminobenzoyl)- on cells are largely dependent on the specific cellular processes it interacts with. For instance, by inhibiting Pf-DHFR, it can potentially disrupt the life cycle of the malaria parasite within the host cell

Molecular Mechanism

The molecular mechanism of action of D-Glutamic acid, N-(4-aminobenzoyl)- involves its interaction with specific biomolecules. For example, it binds to the active site of Pf-DHFR, inhibiting the enzyme’s function . This binding interaction could potentially lead to changes in gene expression and other cellular processes.

Temporal Effects in Laboratory Settings

It has been synthesized and tested for its antimalarial activity, demonstrating promising results

Metabolic Pathways

It is known to interact with Pf-DHFR, suggesting it may play a role in the metabolic processes of the malaria parasite

Properties

IUPAC Name |

(2R)-2-[(4-aminobenzoyl)amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O5/c13-8-3-1-7(2-4-8)11(17)14-9(12(18)19)5-6-10(15)16/h1-4,9H,5-6,13H2,(H,14,17)(H,15,16)(H,18,19)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GADGMZDHLQLZRI-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)N[C@H](CCC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1519087.png)

![1-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1519089.png)

![5-amino-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1519102.png)

![1-(2-aminoethyl)-6-(ethylthio)-N-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1519103.png)